![molecular formula C10H11ClN2 B2406874 2-氯-1-异丙基-1H-苯并[d]咪唑 CAS No. 3705-87-1](/img/structure/B2406874.png)

2-氯-1-异丙基-1H-苯并[d]咪唑

描述

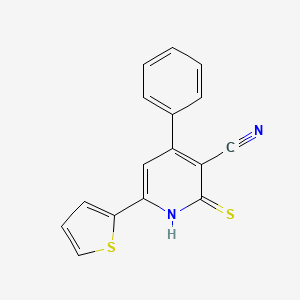

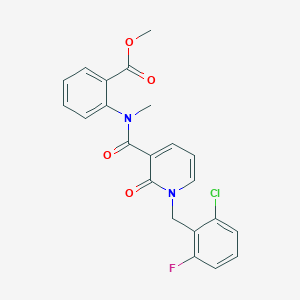

“2-Chloro-1-isopropyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “2-Chloro-1-isopropyl-1H-benzo[d]imidazole”, often involves a variety of chemical reactions . For instance, one study reported a hit to lead process to fine-tune the potency of a previously reported inhibitor, which led to the discovery of a similar compound .Molecular Structure Analysis

The molecular structure of “2-Chloro-1-isopropyl-1H-benzo[d]imidazole” consists of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .科学研究应用

抗肿瘤活性

咪唑类化合物,包括2-氯-1-异丙基-1H-苯并[d]咪唑,因其作为抗肿瘤剂的潜力而受到研究。研究人员合成了该化合物的衍生物,并评估了其对各种肿瘤细胞系的抑制活性。 一些这些衍生物表现出中等至高的抗肿瘤效果,使其成为进一步研究的有希望的候选药物 .

抗菌特性

咪唑类化合物以其抗菌特性而闻名。研究人员探索了2-氯-1-异丙基-1H-苯并[d]咪唑衍生物的抗菌潜力。 这些化合物可以作为开发新型抗生素或抗菌剂的先导化合物 .

抗真菌剂

咪唑类化合物对真菌感染也有效。虽然关于2-氯-1-异丙基-1H-苯并[d]咪唑的具体研究有限,但其与其他咪唑类化合物的结构相似性表明其具有潜在的抗真菌活性。 需要进一步调查以验证此应用 .

催化作用

咪唑类化合物可以在各种化学反应中充当催化剂。研究人员探索了它们在有机转化中的应用,包括复杂分子的合成。 2-氯-1-异丙基-1H-苯并[d]咪唑衍生物可能在催化过程中找到应用 .

光物理性质

咪唑类化合物表现出有趣的光物理性质,使其在光电子器件中非常有用。研究人员研究了基于咪唑的材料在太阳能电池、发光二极管 (LED) 和传感器中的应用。 2-氯-1-异丙基-1H-苯并[d]咪唑独特的取代模式可能有助于其光物理行为 .

药物设计和药物化学

咪唑类化合物在药物设计中起着至关重要的作用。它们的多样性药效团允许开发靶向疗法。 研究人员探索咪唑衍生物,包括2-氯-1-异丙基-1H-苯并[d]咪唑,作为针对各种疾病的潜在候选药物 .

作用机制

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been found to interact with various biological targets, leading to a wide range of effects . For instance, some imidazole derivatives have been found to induce apoptosis in cancer cells .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Some imidazole derivatives have been found to induce apoptosis in cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1-isopropyl-1H-benzo[d]imidazole. For instance, storage temperature can affect the stability of similar compounds . Additionally, the presence of a chlorine atom in the 6-position is important for biological activity .

生化分析

Biochemical Properties

It has been found to interact with certain enzymes and proteins . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

2-Chloro-1-isopropyl-1H-benzo[d]imidazole has been observed to have significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-1-isopropyl-1H-benzo[d]imidazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are responsible for its effects on cells.

属性

IUPAC Name |

2-chloro-1-propan-2-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2/c1-7(2)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVNZJBNKICAAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile](/img/structure/B2406792.png)

![N-(2,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2406794.png)

![N-[(4-hydroxy-6-methyl-5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)methyl]acetamide](/img/structure/B2406795.png)

![N-(2,2-diethoxyethyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2406807.png)

![N-[3-(4-phenyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B2406808.png)

![3-[(2,4-dichlorophenoxy)methyl]-4-methyl-5-(nitromethyl)-4H-1,2,4-triazole](/img/structure/B2406812.png)